molecular formula C11H16N4O3S B2772480 1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034262-59-2

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2772480
CAS RN: 2034262-59-2
M. Wt: 284.33
InChI Key: ZDWCIPZRLQZUCU-UHFFFAOYSA-N
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Description

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide, also known as MIIS, is a novel sulfonamide derivative that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the area of cancer treatment. MIIS has been found to exhibit potent antitumor activity and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions for research.

Scientific Research Applications

Photochemical Decomposition

Research into the photochemical decomposition of sulfamethoxazole, a related sulfonamide, reveals insights into the photolability of such compounds. The study found sulfamethoxazole to be extremely photolabile in acidic aqueous solutions, leading to multiple primary photoproducts. This research may inform the environmental fate and photodegradation pathways of similar sulfonamide-based compounds (Wei Zhou & D. Moore, 1994).

One-Pot Synthesis of Heterocyclic Compounds

A one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides demonstrates the versatility of imidazole derivatives in creating heterocyclic compounds. This synthesis method could potentially be adapted for the synthesis of related compounds, offering a streamlined approach to generating complex structures (I. B. Rozentsveig et al., 2013).

Antibacterial and Antiproliferative Activity

The synthesis and testing of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives for their antibacterial and antiproliferative activities highlight the potential for sulfonamide and imidazole derivatives in medical applications. Such studies provide a framework for evaluating the biological activities of new sulfonamide compounds, including potential antibacterial and anticancer properties (K. Poręba et al., 2015).

Environmental Impact and Degradation

Investigations into the environmental impact and degradation pathways of sulfonamides, such as sulfamethoxazole, offer insights into the behavior of these compounds in water systems. Understanding the abiotic transformation products and mechanisms of degradation can inform the environmental management and risk assessment of sulfonamide pollutants (Michael C. Dodd & Ching-Hua Huang, 2004).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-8(2)15-6-11(12-7-15)19(16,17)14-5-10-4-13-18-9(10)3/h4,6-8,14H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCIPZRLQZUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CN(C=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

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